

A Comparative Analysis of STING Inhibitors: STING-IN-2 vs. H-151

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Compound of Interest		
Compound Name:	STING-IN-2	
Cat. No.:	B15605846	Get Quote

In the landscape of innate immunity research and drug development, the STING (Stimulator of Interferon Genes) pathway has emerged as a critical signaling cascade in response to cytosolic DNA. Aberrant STING activation is implicated in various autoinflammatory diseases, making STING inhibitors promising therapeutic candidates. This guide provides a detailed comparison of two prominent covalent STING inhibitors, **STING-IN-2** (also known as C-170) and H-151, with a focus on their performance in inhibitory assays, supported by experimental data and detailed protocols.

Mechanism of Action

Both **STING-IN-2** and H-151 are irreversible inhibitors that function by forming a covalent bond with the STING protein. This covalent modification effectively abrogates STING signaling. H-151 has been specifically shown to target the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING.[1] This binding event prevents the palmitoylation of STING, a crucial post-translational modification necessary for its activation, oligomerization, and subsequent downstream signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1] **STING-IN-2** (C-170) also acts as a potent covalent inhibitor of both human and mouse STING.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for **STING-IN-2** and H-151



in various cellular assays. It is important to note that a direct head-to-head comparison in the same study is ideal for the most accurate assessment.

Table 1: IC50 Values for H-151 in STING Inhibition Assays

Cell Line	Assay Readout	IC50 Value (nM)	Reference
Mouse Embryonic Fibroblasts (MEFs)	Ifnb mRNA induction (2'3'-cGAMP 138 stimulated)		[2]
Bone Marrow-Derived Macrophages (BMDMs)	Ifnb mRNA induction (2'3'-cGAMP 109.6 stimulated)		[2]
Human Foreskin Fibroblasts (HFFs)	Ifnb mRNA induction (2'3'-cGAMP stimulated)	134.4	[2]
293T-hSTING cells	IFN-β expression (2'3'-cGAMP stimulated)	1040	[3]
293T-mSTING cells	IFN-β expression (2'3'-cGAMP stimulated)	820	[3]

Table 2: IC50 Values for STING-IN-2 (or its analogs) in STING Inhibition Assays

Compound	Cell Line	Assay Readout	IC50 Value (nM)	Reference
[131I]I-NFIP (analog of C- 170)	Panc02 cells	Cell-based assay	7.56	[4]

Note: Data for **STING-IN-2** (C-170) is less consistently reported in peer-reviewed literature with direct IC50 values. The value presented is for a radiolabeled analog, suggesting high potency.



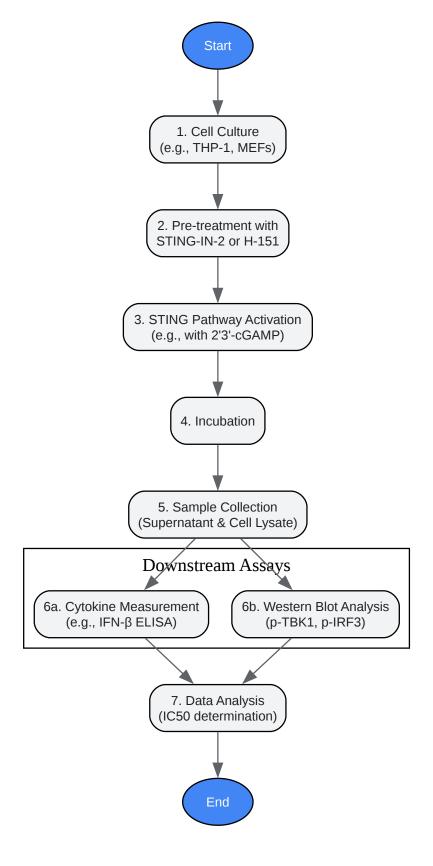
Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention and the experimental procedures, the following diagrams are provided.









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